molecular formula C27H45NO4 B12366568 Stevaladil CAS No. 6535-03-1

Stevaladil

Cat. No.: B12366568
CAS No.: 6535-03-1
M. Wt: 447.6 g/mol
InChI Key: AYSBIMSATXNCSF-VFEFFJNBSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Stevaladil involves several steps, starting with the preparation of the core structure. The process typically includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Stevaladil undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide. Conditions typically involve acidic or basic environments.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. Conditions typically involve anhydrous solvents and low temperatures.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may produce various oxidized derivatives, while reduction may yield reduced forms of the compound .

Scientific Research Applications

Stevaladil has a wide range of applications in scientific research, including:

Mechanism of Action

Stevaladil exerts its effects by targeting specific molecular pathways involved in vasodilation. It primarily acts on the smooth muscle cells of blood vessels, causing them to relax and widen. This effect is mediated through the activation of specific receptors and signaling pathways, leading to a decrease in blood pressure and improved blood flow .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Stevaladil is unique in its specific molecular structure and mechanism of action, which may offer advantages in terms of efficacy and safety compared to other vasodilators. Its unique properties make it a valuable compound for research and therapeutic applications .

Properties

CAS No.

6535-03-1

Molecular Formula

C27H45NO4

Molecular Weight

447.6 g/mol

IUPAC Name

[(3S,5S,8R,9S,10S,13R,14S,17S)-17-[(1S)-1-acetyloxyethyl]-3-(dimethylamino)-10-methyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-13-yl]methyl acetate

InChI

InChI=1S/C27H45NO4/c1-17(32-19(3)30)23-9-10-25-22-8-7-20-15-21(28(5)6)11-13-26(20,4)24(22)12-14-27(23,25)16-31-18(2)29/h17,20-25H,7-16H2,1-6H3/t17-,20-,21-,22+,23+,24-,25-,26-,27-/m0/s1

InChI Key

AYSBIMSATXNCSF-VFEFFJNBSA-N

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)N(C)C)C)COC(=O)C)OC(=O)C

Canonical SMILES

CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)N(C)C)C)COC(=O)C)OC(=O)C

Origin of Product

United States

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